molecular formula C28H30N6O3 B607699 GNE-886

GNE-886

货号: B607699
分子量: 498.6 g/mol
InChI 键: ZKIRTFGYQVXNGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: GNE-886 的合成涉及通过筛选内部药物化学库来识别吡咯并吡啶酮化学先导。 随后的基于结构的药物设计导致了 this compound 的开发 . 详细的合成路线和反应条件通常是专有的,可能涉及多个有机合成、纯化和表征步骤。

工业生产方法: this compound 的工业生产方法在现有文献中没有明确说明。大规模合成可能会遵循与实验室合成类似的原理,优化产量、纯度和成本效益。

化学反应分析

反应类型: GNE-886 主要与溴结构域进行结合相互作用,而不是传统化学反应,如氧化或还原。 它的设计重点是针对 CECR2 溴结构域的高亲和力和选择性 .

常用试剂和条件: this compound 的合成可能涉及药物化学中常用的有机试剂和条件,如溶剂、催化剂和保护基团。具体细节是专有的。

主要形成的产物: 感兴趣的主要产物是 this compound 本身,旨在有效抑制 CECR2 溴结构域。

科学研究应用

Cancer Research

GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .

Epigenetic Studies

As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.

Target Validation

This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.

Case Studies

Study Focus Findings
Nature Communications (2019)Role of bromodomains in cancerIdentified vulnerabilities in breast cancer cell lines when treated with this compound under glucose deprivation conditions .
BioRxiv (2020)Metastatic breast cancerDemonstrated that this compound reduces metastatic potential by inhibiting key cytokines in mouse models .
Advanced Photon Source (2017)In vitro tool compound validationConfirmed this compound’s selectivity for CECR2 and its effectiveness in epigenetic research applications .

Mechanistic Insights

This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .

生物活性

GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.

This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .

Table 1: Summary of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
K562 (Leukemia)<10Induces apoptosis
MDA-MB-231 (Breast)<20Disrupts cell cycle progression
A375 (Melanoma)<15Alters gene expression

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .

Case Study 1: Leukemia Treatment

A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .

Case Study 2: Solid Tumors

In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .

Comparative Analysis with Other Bromodomain Inhibitors

This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:

Table 2: Comparative Analysis of Bromodomain Inhibitors

Compound NameTarget BromodomainIC50 (nM)Selectivity
This compoundCECR2<10High
I-BET762BET bromodomainsLow nanomolarModerate
BI-9564BRD980Low
GSK8814ATAD210Moderate

属性

IUPAC Name

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-886
Reactant of Route 2
Reactant of Route 2
GNE-886
Reactant of Route 3
Reactant of Route 3
GNE-886
Reactant of Route 4
Reactant of Route 4
GNE-886
Reactant of Route 5
Reactant of Route 5
GNE-886
Reactant of Route 6
Reactant of Route 6
GNE-886

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。